molecular formula C8H8Cl2F3N B13470057 2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride

2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride

Cat. No.: B13470057
M. Wt: 246.05 g/mol
InChI Key: YQLJDOXMDZONBC-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride is a chemical compound that belongs to the class of trifluoromethylated anilines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the aromatic ring, which significantly influences its chemical properties and reactivity. The compound is of interest in various fields of research and industry due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-(trifluoromethyl)aniline with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or sulfonyl derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted anilines or thiols.

    Oxidation: Formation of nitro or sulfonyl derivatives.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in the development of new antibiotics and other bioactive compounds.

    Medicine: Studied for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-(trifluoromethyl)aniline
  • 2-chloro-5-(trifluoromethyl)aniline
  • 2-chloro-6-(trifluoromethyl)pyrazine

Uniqueness

2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the aromatic ring, which significantly influences its reactivity and biological activity. The methylation of the nitrogen atom further enhances its chemical properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H8Cl2F3N

Molecular Weight

246.05 g/mol

IUPAC Name

2-chloro-N-methyl-6-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C8H7ClF3N.ClH/c1-13-7-5(8(10,11)12)3-2-4-6(7)9;/h2-4,13H,1H3;1H

InChI Key

YQLJDOXMDZONBC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1Cl)C(F)(F)F.Cl

Origin of Product

United States

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